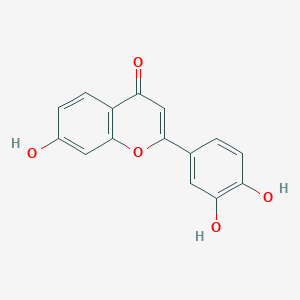

7,3',4'-Trihydroxyflavone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFGJHYLIHMCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175836 | |

| Record name | Flavone, 7,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-11-0 | |

| Record name | 3′,4′,7-Trihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavone, 7,3',4'-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 7,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 7,3 ,4 Trihydroxyflavone

Synthetic Approaches to 7,3',4'-Trihydroxyflavone

Chemical synthesis provides a controlled environment for producing this compound, allowing for structural modifications and yield optimization. The most common methods start from simpler, readily available chemical precursors.

A primary and widely applied method for synthesizing flavones is the oxidative cyclization of chalcone (B49325) precursors. mdpi.comnih.govpreprints.orgresearchgate.net Chalcones are open-chain flavonoids that can be transformed into the characteristic ring structure of flavones. The process begins with the synthesis of a substituted o-hydroxychalcone, which is an α,β-unsaturated ketone. mdpi.com This precursor undergoes cyclization in the presence of an oxidizing agent, which facilitates the formation of the heterocyclic C ring of the flavone (B191248). mdpi.cominnovareacademics.in Depending on the specific reaction conditions and the structure of the chalcone, this process can sometimes yield a mixture of products, including flavanones, flavonols, and aurones, alongside the desired flavone. mdpi.comnih.govpreprints.orgresearchgate.net

An alternative synthetic strategy involves the chemical modification of an existing flavone molecule. mdpi.com This can be particularly useful when a related flavone is commercially available or easier to synthesize. For instance, natural flavones like baicalein, luteolin (B72000), or kaempferol (B1673270) can be chemically derivatized to produce new analogs. mdpi.comnih.gov Such transformations might involve reactions like demethylation or debenzylation to unmask hydroxyl groups, or the Mannich reaction to add new functional groups at specific positions on the flavone skeleton. mdpi.com

The success of flavone synthesis hinges on carefully controlled reaction conditions and the selection of appropriate reagents. mdpi.com

| Reagent/Condition | Role in Synthesis | Common Examples/Settings |

| Iodine/Bromine | Act as oxidizing agents to facilitate the cyclization of chalcones into flavones. | Iodine is often used in combination with a solvent like dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in |

| Potassium Carbonate | A base used to promote the dehydrohalogenation step during cyclization. | Used in organic solvents to facilitate the reaction. |

| Organic Solvents | Provide a medium for the reaction and dissolve the reactants. | Ethanol (B145695), methanol (B129727), and DMSO are commonly used. innovareacademics.in |

| Elevated Temperatures | Increase the rate of reaction for both chalcone formation and cyclization. | Reactions are often carried out at the reflux temperature of the solvent, which can be around 130–140°C. innovareacademics.in |

Utilization of Flavone Precursors

Biosynthetic Pathways and In Planta Production

In the natural world, this compound is produced in plants through the intricate flavonoid biosynthesis network. mdpi.com This pathway starts with the amino acid L-phenylalanine, which is a product of the shikimate pathway. mdpi.com

The general phenylpropanoid pathway first converts phenylalanine into p-coumaroyl-CoA. mdpi.com Following this, the enzyme chalcone synthase catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, leading to the formation of a chalcone. mdpi.com This chalcone can then be isomerized into a flavanone (B1672756) by the enzyme chalcone isomerase. mdpi.comresearchgate.net Flavanones serve as crucial intermediates and are common bioprecursors for both flavones and flavonols. mdpi.comresearchgate.net The conversion of a flavanone to a flavone, like this compound, is accomplished by the enzyme flavone synthase (FNS), which introduces a key double bond into the C ring. mdpi.com This compound has been identified in plants such as Trifolium repens (white clover) and Medicago sativa (alfalfa). nih.gov

Extraction and Purification from Natural Sources

Isolating this compound from plant matter requires methodical extraction and purification protocols to separate it from a multitude of other plant compounds.

Due to its polar nature, this compound is effectively extracted from plant tissues using polar solvents. Methanol and ethanol are frequently the solvents of choice for this purpose. The process typically begins with grinding the dried plant material to increase its surface area. This powdered material is then subjected to extraction with the chosen solvent, often with heating.

Following the initial extraction, the solvent is removed to yield a crude extract. google.com This extract is a complex mixture that requires further purification. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to isolate the pure compound. google.com For instance, this compound has been successfully isolated from the endocarp of Dipteryx odorata using HPLC. researchgate.net In some procedures, the crude extract is first partitioned between different solvents of varying polarity, such as hexane, chloroform, and butanol, to achieve a preliminary separation before final chromatographic purification. google.com

Chromatographic Purification Techniques

Following the synthesis or extraction of this compound, a crucial step is its purification to isolate the compound from reaction byproducts or other plant constituents. Various chromatographic techniques are employed for this purpose, with column chromatography and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) being the most prominent.

Column Chromatography: This technique is often used for the initial, large-scale purification of this compound. The process involves passing a solution containing the crude compound through a column packed with a solid adsorbent, typically silica (B1680970) gel. google.com Different components of the mixture travel through the column at different rates depending on their polarity, allowing for their separation. For instance, in the isolation of flavonoids from plant extracts, a sequence of solvents with increasing polarity, such as hexane, chloroform, and methanol, can be used to elute fractions of varying polarities. google.com More specifically, a mixture of ethyl acetate (B1210297) and methanol has been utilized to furnish purified 8-(C-β-D-glucopyranosyl)-7,3',4'-trihydroxyflavone. google.com

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): For achieving high purity, especially for analytical and biological testing purposes, HPLC is the method of choice. researchgate.net This technique utilizes high pressure to pass the solvent through a column containing a stationary phase, leading to a much higher resolution and faster separation. Reversed-phase columns, such as C18 columns, are commonly used for the separation of flavonoids. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of formic acid) and an organic solvent (like acetonitrile). nih.gov A photodiode array (PDA) detector is used to monitor the elution, providing spectral information across a range of wavelengths, which aids in the identification and purity assessment of the eluted compounds. researchgate.netnih.gov For example, HPLC-PDA has been successfully used to isolate this compound from the endocarp of Dipteryx odorata. researchgate.net

Table 1: Chromatographic Purification Methods for this compound and Related Flavonoids

| Technique | Stationary Phase | Mobile Phase/Eluent System | Detection | Application Example | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel (100-200 mesh) | Hexane, Chloroform, Methanol, Ethanol | - | Gross fractionation of polar extracts | google.com |

| Flash Chromatography | Silica gel (230-400 mesh) | EtOAc—MeOH (19.5:0.5) | - | Purification of 8-(C-β-D-glucopyranosyl)-7,3',4'-trihydroxyflavone | google.com |

| HPLC | C18 | Water/Acetonitrile with Formic Acid (gradient) | PDA | Isolation from Dipteryx odorata | researchgate.net |

| HPLC | C18 (2) Luna | Water/Acetonitrile with Formic Acid (gradient) | PDA-MS | Analysis of Ginkgo biloba preparations | nih.gov |

Chemical Modifications and Analog Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound and to potentially enhance its biological effects, various chemical modifications are performed. These modifications primarily focus on altering the substitution pattern of the flavonoid skeleton.

Introduction of Additional Hydroxyl Groups or Halogens

The introduction of additional hydroxyl groups or halogen atoms to the flavone core can significantly impact its biological activity. mdpi.com The number and position of hydroxyl groups are known to influence the antioxidant and anti-inflammatory properties of flavonoids. researchgate.netnih.gov For instance, an increase in the number of hydroxyl groups generally enhances antioxidant activity. researchgate.net The 3',4'-dihydroxy configuration in the B-ring is particularly important for potent antioxidant effects. researchgate.netnih.gov

The introduction of halogens, such as bromine or chlorine, at various positions on the flavone nucleus has also been explored. nih.gov Brominated compounds have, in some cases, shown superior activity compared to their chlorinated or fluorinated counterparts. mdpi.com These modifications alter the electronic and lipophilic properties of the molecule, which can lead to changes in its interaction with biological targets. mdpi.comnih.gov

Methylation of Hydroxyl Groups

Methylation, the substitution of a hydrogen atom of a hydroxyl group with a methyl group, is a common modification strategy. semanticscholar.org This alteration can influence several properties of the flavonoid, including its metabolic stability and bioavailability. semanticscholar.org O-methylation can protect the hydroxyl groups from rapid metabolism in the body.

Studies have shown that methylation can modulate the biological activity of flavonoids. lookchem.com For example, the methylation of quercetin (B1663063) at the 3 and 4'-positions was found to significantly enhance γ-globin gene expression. lookchem.com Structure-activity relationship studies have revealed that the presence and position of methoxy (B1213986) groups can be crucial for specific biological activities. nih.govlookchem.com For instance, the presence of methoxy groups on the flavanone skeleton has been shown to impact nitric oxide inhibitory activity. nih.gov

Derivatization for Enhanced Biological Activity or Specific Targeting

Derivatization of this compound can be undertaken to improve its biological activity or to target specific cellular pathways or enzymes. mdpi.com This can involve the introduction of various functional groups to the flavonoid core. preprints.org For example, the alkylation of the 3-hydroxyl group in flavonols has been shown to generally increase their antiproliferative activity. mdpi.com

Another approach is the creation of hybrid molecules by combining the flavone scaffold with other pharmacophores. mdpi.com This strategy aims to develop new compounds with enhanced or novel biological activities. For example, flavone-stilbene hybrids have been synthesized and evaluated for their cytotoxic activities. mdpi.com These derivatization strategies are guided by structure-activity relationship studies to design molecules with optimized properties for specific therapeutic applications. preprints.org

Table 2: Chemical Modifications of Flavonoids and Their Potential Effects

| Modification | Example of Functional Group/Atom | Potential Effect | Reference |

|---|---|---|---|

| Hydroxylation | -OH | Enhanced antioxidant activity | researchgate.net |

| Halogenation | -Br, -Cl | Altered electronic and lipophilic properties, potentially enhanced biological activity | mdpi.comnih.gov |

| Methylation | -OCH₃ | Increased metabolic stability and bioavailability, modulated biological activity | semanticscholar.orglookchem.com |

| Alkylation | Alkyl chains | Increased antiproliferative activity (in some cases) | mdpi.com |

| Hybridization | Stilbene, 1,2,3-triazole moieties | Enhanced or novel biological activities | mdpi.com |

Compound Names Mentioned in the Article

Advanced Spectroscopic and Analytical Characterization of 7,3 ,4 Trihydroxyflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (1D & 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7,3',4'-Trihydroxyflavone. researchgate.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides direct information about the chemical environment of hydrogen and carbon atoms, respectively. pan.olsztyn.pl

Analysis of the ¹H NMR spectrum reveals signals in the aromatic region, characteristic of the flavone (B191248) skeleton. researchgate.net For this compound, specific proton signals have been reported, allowing for the assignment of protons on the A, B, and C rings. scielo.br The ¹³C NMR spectrum is equally vital, showing distinct signals for each carbon atom, including the characteristic downfield shift for the C-4 carbonyl carbon around δ 180.4 ppm and other quaternary and protonated carbons throughout the molecule. pan.olsztyn.plscielo.br

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) |

|---|---|---|

| H-5 | 8.01 | d, J=8.6 |

| H-6' | 7.45 | d, J=8.0 |

| H-2' | 7.48 | brs |

| H-5' | 6.96 | brd, J=8.6 |

| H-6 / H-8 | 6.98 | brs |

| H-3 | 6.80 | s |

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C-2 | 165.7 |

| C-3 | 103.8/105.2 |

| C-4 | 180.4 |

| C-5 | 127.8 |

| C-6 | 114.2 |

| C-7 | 165.3 |

| C-8 | 103.8/105.2 |

| C-9 | 157.8 |

| C-10 | 116.6 |

| C-1' | 124.1 |

| C-2' | 116.5/116.9 |

| C-3' | 147.2 |

| C-4' | 151.0 |

| C-5' | 116.5/116.9 |

| C-6' | 120.2 |

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of these signals. researchgate.net Experiments such as COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. numberanalytics.comsdsu.edu Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. numberanalytics.comsdsu.edu The collective data from these 1D and 2D NMR experiments provide a complete and confirmed map of the molecular structure of this compound. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC/MS, MALDI-TOF)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confident assignment of the molecular formula, C₁₅H₁₀O₅. nih.gov The monoisotopic mass has been established as 270.052823 g/mol . nih.govspectrabase.com

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique frequently used for the analysis of flavonoids in complex mixtures. bibliotekanauki.plnih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺˙ is observed at a mass-to-charge ratio (m/z) of 272. scielo.br Tandem MS (MS/MS) experiments, which involve the fragmentation of the parent ion, provide structural insights. Characteristic fragment ions for this compound have been reported at m/z 178, 161, and 133, which correspond to specific cleavage patterns of the flavonoid core, often resulting from retro-Diels-Alder reactions that break the C-ring. scielo.br

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₀O₅ | caymanchem.com |

| Molecular Weight | 270.24 g/mol | spectrabase.comcaymanchem.com |

| Exact Mass (HRMS) | 270.052823 g/mol | nih.govspectrabase.com |

| Molecular Ion [M]⁺˙ | 272 m/z | scielo.br |

| Major Fragment Ions | 178, 161, 133 m/z | scielo.br |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound displays several key absorption bands that confirm its structure. A broad band around 3238 cm⁻¹ is indicative of the O-H stretching vibrations from the phenolic hydroxyl groups. scielo.br The sharp, strong absorption peak near 1630 cm⁻¹ is assigned to the C=O (carbonyl) stretching of the γ-pyrone ring. scielo.br Absorptions in the 1600-1450 cm⁻¹ range are characteristic of C=C stretching vibrations within the aromatic rings, while bands around 1272 cm⁻¹ can be attributed to C-O stretching of the aryl ether and phenolic groups. scielo.br

| Absorption Band (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3238 | O-H Stretching (Phenolic) |

| 3030 | C-H Stretching (Aromatic) |

| 1630 | C=O Stretching (γ-Pyrone) |

| 1600, 1510 | C=C Stretching (Aromatic Ring) |

| 1272 | C-O Stretching (Aryl Ether, Phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra, referred to as Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system. For this compound, absorption maxima (λmax) have been reported at approximately 343 nm (Band I) and 238 nm (Band II). caymanchem.com

The use of UV shift reagents, such as sodium acetate (B1210297) (NaOAc) and sodium methoxide (B1231860) (NaOMe), is a classical method to gain structural information about the location of free hydroxyl groups. oiu.edu.sd For instance, a bathochromic (red) shift in Band I upon addition of NaOMe is diagnostic for a free 4'-hydroxyl group. scribd.com A shift in Band II with NaOAc indicates a free 7-hydroxyl group. google.com

| Absorption Band | λmax (nm) |

|---|---|

| Band I | 343 |

| Band II | 238 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its solid state. This technique determines the precise spatial arrangement of atoms within a crystal lattice. The crystal structure of this compound has been determined in complex with the protein Tankyrase 2, and the coordinates have been deposited in the Protein Data Bank (PDB entry: 4HLF). mohimobileservice.irpdbj.orgpdbj.org This analysis confirms the planarity of the flavone ring system and provides exact bond lengths, bond angles, and the conformational orientation of the B-ring relative to the chromone (B188151) core. Such detailed structural information is invaluable for understanding the molecule's interactions with biological targets.

Biological Activities and Pharmacological Potential of 7,3 ,4 Trihydroxyflavone

Antioxidant Mechanisms and Oxidative Stress Modulation

7,3',4'-Trihydroxyflavone, a flavonoid found in plants like Trifolium repens and Medicago sativa, demonstrates significant antioxidant properties through various mechanisms. nih.gov Its ability to counteract oxidative stress is a key aspect of its pharmacological potential. cymitquimica.com The structure of this compound, particularly the catechol group (3',4'-dihydroxy) on the B-ring, is crucial for its antioxidant activity by facilitating electron delocalization and stabilizing radicals.

Free Radical Scavenging Activity (e.g., DPPH, peroxynitrite, cellular ROS)

In cell-free assays, this compound effectively scavenges free radicals. caymanchem.combertin-bioreagent.com It demonstrates potent activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with a reported half-maximal inhibitory concentration (IC₅₀) of 2.2 µM. caymanchem.combertin-bioreagent.com Furthermore, it is an effective scavenger of peroxynitrite, a reactive nitrogen species, exhibiting an IC₅₀ value of 5.78 µM. caymanchem.combertin-bioreagent.com

Studies on cellular models have also confirmed its ability to reduce cellular reactive oxygen species (ROS). nih.gov For instance, in RAW264.7 macrophage cells, this compound significantly down-regulated cellular ROS in a dose-dependent manner with an IC₅₀ value of 2.71 µM. nih.govresearchgate.netmdpi.com This potent ROS-scavenging capacity highlights its protective role against cellular damage induced by oxidative stress. nih.gov

Reduction of Total Reactive Oxygen Species in Homogenates (e.g., rat kidney)

The antioxidant capabilities of this compound extend to tissue homogenates. It has been shown to reduce the total reactive oxygen species in rat kidney homogenates, with a reported IC₅₀ of 3.9 µM. caymanchem.combertin-bioreagent.com This indicates its potential to mitigate oxidative damage in a more complex biological environment beyond isolated cells.

Modulation of Cellular Redox Homeostasis

This compound plays a role in modulating cellular redox homeostasis, which is the balance between reactive oxygen species and the antioxidant defense system. mdpi.com Oxidative stress, resulting from an imbalance, is implicated in various diseases. semanticscholar.org By scavenging ROS and potentially influencing antioxidant enzyme systems, this flavonoid helps maintain this crucial balance. semanticscholar.org Its ability to protect neuronal cells from hydrogen peroxide-induced neurotoxicity further underscores its role in managing cellular redox environments.

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects by targeting key mediators and enzymes in the inflammatory cascade. cymitquimica.com

Inhibition of Pro-inflammatory Mediators (e.g., nitric oxide, IL-1β)

Research has demonstrated that this compound can suppress the production of pro-inflammatory mediators. It inhibits nitric oxide (NO) production with an IC₅₀ of 20.9 µM. nih.gov A comparative study showed that while it was less potent than 6,3',4'-trihydroxyflavone (B3031360) in suppressing NO and Interleukin-1 beta (IL-1β), it still exhibited significant activity. nih.gov The IC₅₀ for IL-1β suppression by this compound was reported to be 20.9 µM. nih.gov The anti-inflammatory actions of this compound are partly mediated through the JAK-STAT signaling pathway. nih.gov

Cyclooxygenase (COX-1) Inhibition

Antioxidant and Anti-inflammatory Activity Data

| Parameter | Assay/Model | IC₅₀ (µM) | Reference |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | Cell-free assay | 2.2 | caymanchem.combertin-bioreagent.com |

| Peroxynitrite Scavenging | Cell-free assay | 5.78 | caymanchem.combertin-bioreagent.com |

| Cellular ROS Scavenging | RAW264.7 cells | 2.71 | nih.govresearchgate.netmdpi.com |

| Total ROS Reduction | Rat kidney homogenates | 3.9 | caymanchem.combertin-bioreagent.com |

| Anti-inflammatory Activity | |||

| Nitric Oxide (NO) Suppression | Macrophage models | 20.9 | nih.gov |

| IL-1β Suppression | Macrophage models | 20.9 | nih.gov |

| COX-1 Inhibition | Enzyme assay | 36.7 | caymanchem.combertin-bioreagent.com |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK-STAT, IL-17, TNF pathways)

This compound has demonstrated significant anti-inflammatory activity by modulating several key signaling pathways implicated in the inflammatory response. Research indicates that this flavone (B191248) can influence pathways including the Interleukin-17 (IL-17), Tumor Necrosis Factor (TNF), and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways. researchgate.net In studies using RAW264.7 macrophage models, this compound showed potential in regulating these inflammatory cascades. researchgate.net

| Signaling Pathway | Effect of this compound or Related Flavonoids | Key Findings | References |

|---|---|---|---|

| NF-κB | Inhibition/Suppression | Attenuates neuroinflammatory response by suppressing NF-κB phosphorylation. Downregulates the release of inflammatory cytokines. | researchgate.netnih.govmdpi.com |

| MAPK | Inhibition/Suppression | Suppresses phosphorylation of JNK and p38 components of the MAPK pathway. | researchgate.netnih.gov |

| JAK-STAT | Inhibition/Suppression | Exerts anti-inflammatory activity via the JAK-STAT pathway. Downregulates cytokine signaling. | researchgate.netnih.gov |

| IL-17 | Modulation | Exerts anti-inflammatory activity via the IL-17 pathway. | researchgate.net |

| TNF | Modulation/Inhibition | Exerts anti-inflammatory activity via the TNF pathway and attenuates LPS-mediated TNF-α generation. | researchgate.netnih.govresearchgate.net |

Inhibition of Leukotriene B4 (LTB4) Production

This compound has been identified as a potent inhibitor of the production of Leukotriene B4 (LTB4), a powerful lipid mediator of inflammation. mdpi.com In a systematic investigation of various natural and synthetic flavonoids, this compound was among the most active compounds in inhibiting LTB4 generation by neutrophils. mdpi.comsemanticscholar.org This inhibitory activity is strongly associated with the presence of a catechol (3',4'-dihydroxy) moiety on the B-ring of the flavone structure. mdpi.com The catechol group is considered a crucial structural feature for this specific anti-inflammatory action. mdpi.com The absence of this feature in other flavonoids leads to a significant decrease in LTB4 inhibition. mdpi.comsemanticscholar.org

Neurobiological and Neuroprotective Effects

Activation of CREB-BDNF Axis and Synaptic Plasticity

This compound demonstrates significant neuroprotective potential through its ability to activate the cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) signaling pathway. nih.gov This pathway is fundamental for neuronal survival, synaptic plasticity, learning, and memory. mdpi.com Studies have shown that administration of this flavone increases the levels of BDNF in the hippocampus. nih.govresearchgate.net Furthermore, it enhances the phosphorylation of CREB and extracellular signal-regulated kinase 1/2 (ERK1/2), key downstream effectors in the BDNF signaling cascade. researchgate.netnih.gov

The activation of this axis translates into functional improvements in synaptic plasticity. Electrophysiological recordings have confirmed that this compound can restore long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices where it had been reduced by neurotoxic insults. nih.govresearchgate.net This restoration of synaptic function highlights the compound's potential to protect and enhance the brain's capacity for memory formation. nih.gov

Restoration of Cholinergic Markers (ACh, AChE, ChAT)

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132) (ACh), is vital for cognitive functions and is significantly impaired in neurodegenerative diseases. mdpi.com this compound has been shown to effectively restore the function of this system in models of cognitive deficit. nih.govnih.gov The synthesis of ACh is catalyzed by choline (B1196258) acetyltransferase (ChAT), and its degradation is handled by acetylcholinesterase (AChE). mdpi.comnih.gov

Biochemical analyses have revealed that treatment with this compound can reverse cholinergic impairments. nih.govnih.govmdpi.com Specifically, in scopolamine-induced models of memory deficit, the compound restored the levels of ACh, AChE, and ChAT in the hippocampus. nih.gov This suggests that this compound enhances cognitive function in part by modulating the key components of the cholinergic system, thereby improving neurotransmission. nih.govmdpi.com

Memory Enhancement in Cognitive Deficit Models (e.g., scopolamine-induced)

The neuroprotective effects of this compound culminate in tangible improvements in cognitive performance, particularly in memory. Its efficacy has been demonstrated in established animal models of cognitive deficit, such as scopolamine-induced amnesia. nih.govnih.gov Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic signaling, leading to memory impairments that mimic aspects of Alzheimer's disease. mdpi.com

In behavioral tests like the Y-maze and passive avoidance tasks, oral administration of this compound significantly ameliorated scopolamine-induced memory deficits in mice. nih.govnih.gov The compound not only reversed the memory impairment but also enhanced memory in normal, unimpaired mice. nih.gov These findings, which show a significant improvement in cognitive performance, underscore the potential of this compound as a memory-enhancing agent. nih.govresearchgate.netnih.gov

| Mechanism/Effect | Model System | Key Findings | References |

|---|---|---|---|

| Activation of CREB-BDNF Axis | Mouse Hippocampus | Increased BDNF levels; Increased phosphorylation of CREB and ERK1/2. | nih.govresearchgate.netnih.gov |

| Improved Synaptic Plasticity | Mouse Hippocampal Slices | Restored long-term potentiation (LTP) reduced by scopolamine. | nih.govresearchgate.net |

| Restoration of Cholinergic Markers | Mouse Hippocampus (Scopolamine-induced deficit) | Recovered levels of Acetylcholine (ACh), Acetylcholinesterase (AChE), and Choline Acetyltransferase (ChAT). | nih.govnih.govmdpi.com |

| Memory Enhancement | Scopolamine-induced memory deficit mouse model | Significantly improved performance in Y-maze and passive avoidance tests. | nih.govresearchgate.netnih.gov |

Prevention of α-Synuclein Fibrillization and Amyloid β Aggregation

A key pathological hallmark of several neurodegenerative diseases is the misfolding and aggregation of specific proteins. acs.orgnih.gov this compound has shown promise in targeting these processes, specifically the aggregation of amyloid β (Aβ) and α-synuclein, which are central to Alzheimer's and Parkinson's disease, respectively.

Research has found that this compound can inhibit the formation of toxic aggregates of the Aβ protein. researchgate.net The ability of flavonoids to inhibit Aβ aggregation is often linked to the hydroxylation pattern on their B-ring; the 3',4'-dihydroxy (catechol) structure, present in this compound, is considered important for Aβ binding and anti-aggregation efficacy. researchgate.netmdpi.com

While direct studies on this compound and α-synuclein are limited, research on the closely related isomer 2′,3′,4′-trihydroxyflavone has shown it to be effective at inhibiting the elongation of α-synuclein fibrils and inducing the formation of oligomers. acs.orgnih.gov This isomer also reduces the hydrophobicity of α-synuclein fibrils and can restore the non-aggregation-prone conformation of α-synuclein monomers after fibril disassembly. acs.orgnih.gov Given the structural similarities, these findings suggest a potential, yet to be fully confirmed, role for this compound in preventing α-synuclein fibrillization.

Antimicrobial Activities

This compound has demonstrated a range of antimicrobial activities against various pathogens, including mycobacteria and other clinically relevant bacteria.

Activity against Mycobacterium tuberculosis

Research has confirmed the activity of this compound against the bacterium responsible for tuberculosis. The compound exhibits a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL against Mycobacterium tuberculosis. caymanchem.com This indicates its potential as a basis for developing new antitubercular agents.

Antibacterial Activity against other Pathogens (e.g., P. aeruginosa, P. stuartii, E. coli)

The antibacterial spectrum of this compound extends to several other Gram-negative bacteria. Studies have shown it possesses inhibitory activity against a panel of multidrug-resistant (MDR) strains. The compound was tested against 12 different bacterial strains and showed inhibitory activity against all of them, with MIC values ranging from 4 to 128 µg/mL.

The most significant activity was recorded against Providencia stuartii, with a MIC value of 4 µg/mL. In another study, the compound, isolated from Myristica fragrans, showed moderate activity against Pseudomonas aeruginosa and Providencia stuartii with a MIC of 64 µg/mL. researchgate.net The same study also reported a MIC of 64 µg/mL against Escherichia coli. researchgate.net

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Providencia stuartii | 4 µg/mL | |

| Providencia stuartii | 64 µg/mL | researchgate.net |

| Pseudomonas aeruginosa | 64 µg/mL | researchgate.net |

| Escherichia coli | 64 µg/mL | researchgate.net |

Antiviral Properties (e.g., African Swine Fever Virus)

There is currently no specific scientific evidence detailing the antiviral properties of this compound against the African Swine Fever Virus (ASFV). The search for plant-derived antiviral compounds has identified other flavonoids as potential inhibitors of ASFV. researchgate.net For instance, Apigenin (B1666066) (4′,5,7-trihydroxyflavone) has been shown to have dose-dependent anti-ASFV activity in vitro. mdpi.com However, similar studies focusing on this compound have not been reported in the available literature.

Osteoclastic Differentiation Inhibition

This compound has been identified as a significant inhibitor of bone resorption processes, specifically targeting the formation of osteoclasts.

Inhibition of RANKL-induced Osteoclast Formation

Research demonstrates that this compound markedly inhibits the differentiation of osteoclasts from mouse bone marrow-derived macrophages (BMMs) when induced by the receptor activator of nuclear factor kappa B ligand (RANKL). caymanchem.comnih.govtargetmol.com This inhibition is crucial as excessive osteoclast activity leads to bone loss in various diseases.

The mechanism behind this inhibition involves the suppression of a key transcription factor for osteoclast differentiation, the nuclear factor of activated T cells c1 (NFATc1). nih.gov The compound was found to inhibit the RANKL-induced expression of NFATc1. nih.gov Furthermore, this compound reduces the mRNA expression levels of several osteoclastic marker genes, including:

Calcitonin receptor (CTR) nih.gov

Cathepsin K nih.gov

V-ATPase V0 subunit d2 (ATP6v0d2) nih.gov

Dendritic cell-specific transmembrane protein (DC-STAMP) nih.gov

By downregulating these critical components, this compound effectively hinders the formation of mature osteoclasts and reduces their bone resorption activity. nih.gov

Decreased mRNA Expression of Osteoclastic Marker Genes

Research has shown that this compound plays a role in bone metabolism by influencing osteoclasts, the cells responsible for bone resorption. Specifically, it has been found to inhibit the differentiation of osteoclasts from mouse bone marrow-derived macrophages when induced by the receptor activator of nuclear factor kappa B ligand (RANKL). nih.govcaymanchem.com

This inhibitory effect is accompanied by a reduction in the mRNA expression levels of key osteoclastic marker genes. nih.govcaymanchem.com Studies have documented that treatment with this compound leads to decreased expression of genes for the calcitonin receptor (CTR), Cathepsin K1, ATP6v0d2 (a subunit of V-ATPase), and dendritic cell-specific transmembrane protein (DC-STAMP). nih.govcaymanchem.comcaymanchem.combertin-bioreagent.comglpbio.cn These genes are crucial for the function and maturation of osteoclasts. The downregulation of these markers suggests that this compound can interfere with the molecular machinery of osteoclasts, thereby reducing their bone-resorbing activity. nih.gov

Anticancer Potential

This compound has demonstrated promising potential as an anticancer agent through various mechanisms, including cytotoxicity against cancer cells, induction of programmed cell death, and inhibition of proliferation and metastasis.

In Vitro Cytotoxicity in Cancer Cell Lines (e.g., MCF-7)

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In a study involving human breast adenocarcinoma cells (MCF-7), the compound exhibited cytotoxic activity. mdpi.comamazonaws.comresearchgate.netsemanticscholar.org One study reported an IC50 value of 79.157 µM for this compound in MCF-7 cells. amazonaws.com Another broad study on various trihydroxyflavone derivatives found that they were generally more active against the MCF-7 cell line compared to other cancer cell types, with most inhibiting cancer cell growth at EC50 values between 10 and 50 µM. mdpi.comresearchgate.netnih.govsemanticscholar.org

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound/Extract | Cell Line | Effect | Concentration/IC50 | Citation |

|---|---|---|---|---|

| This compound | MCF-7 | Cytotoxicity | IC50: 79.157 µM | amazonaws.com |

| Trihydroxyflavone Derivatives | MCF-7 | Growth Inhibition | EC50: 10-50 µM | mdpi.comresearchgate.netnih.gov |

| 7,3',5'-Trihydroxyflavanone | MCF-7, Caov-3, NCIH-23 | Antiproliferative Activity | Most active among tested compounds | cabidigitallibrary.org |

Induction of Apoptosis and Cell Cycle Arrest

A key aspect of cancer development is the dysregulation of the cell cycle and the evasion of apoptosis (programmed cell death). por-journal.com Flavonoids, as a class, are known to exert antitumor effects by inducing apoptosis. researchgate.net Structurally similar flavonoids have been shown to promote cell cycle arrest and apoptosis in various cancer cell lines. nih.gov For instance, the related flavonoid apigenin induces apoptosis and cell cycle arrest in prostate cancer cells. nih.gov It has been observed to halt cell cycle progression at the G2/M phase in other cancer models. mdpi.com The induction of apoptosis often involves the activation of a cascade of enzymes called caspases, including caspase-3, -8, and -9. por-journal.comnrfhh.com While direct studies on this compound's specific mechanisms of apoptosis and cell cycle arrest are part of a broader investigation into flavonoids, the general activity of this chemical class suggests a similar potential. researchgate.netnrfhh.com

Inhibition of Cancer Cell Proliferation and Metastasis

The spread of cancer, or metastasis, is a major cause of mortality. archivesofmedicalscience.com this compound has shown potential in inhibiting the processes that lead to cancer cell proliferation and spread. The ability of flavonoids to interfere with various stages of the carcinogenic process, including inhibiting cell proliferation, is well-documented. amazonaws.com The structurally related apigenin, for example, can prevent cell mobility and maintain the cell cycle. mdpi.comresearchgate.net It has also been shown to suppress the proliferation of various cancer cells. semanticscholar.org The anti-proliferative effects of flavonoids are often linked to their ability to induce cell cycle arrest and apoptosis, thereby preventing the uncontrolled growth and spread of cancer cells. archivesofmedicalscience.com

Modulation of Cellular Signaling Pathways in Cancer (e.g., PI3K/AKT/MTOR, JAK/STAT, NF-κB, ERK/MAPK)

The anticancer effects of flavonoids are often mediated through their interaction with complex cellular signaling pathways that regulate cell growth, survival, and proliferation. mdpi.com Several key pathways are implicated in cancer development, including PI3K/AKT/mTOR, JAK/STAT, NF-κB, and ERK/MAPK. mdpi.commdpi.com

The flavonoid apigenin, which shares a core structure with this compound, has been shown to modulate these pathways. mdpi.comresearchgate.netresearchgate.net It can block the PI3K/AKT pathway, which is crucial for inhibiting cancer proliferation. mdpi.com Apigenin is also known to inhibit the activity of JAK/STAT and NF-κB pathways. mdpi.com The ERK/MAPK pathway is another critical cascade in cell signaling that is often dysregulated in cancer. mdpi.com The ability of flavonoids to modulate these interconnected signaling networks highlights their potential as multi-targeted anticancer agents. nrfhh.comresearchgate.net For instance, inhibition of the PI3K/AKT pathway can lead to the regulation of downstream targets involved in cell cycle progression and apoptosis. archivesofmedicalscience.com

Table 2: Signaling Pathways Modulated by Structurally Related Flavonoids

| Signaling Pathway | Modulating Flavonoid (Example) | Effect | Citation |

|---|---|---|---|

| PI3K/AKT/mTOR | Apigenin | Inhibition, leading to decreased proliferation and autophagy activation. | archivesofmedicalscience.commdpi.comresearchgate.net |

| JAK/STAT | Apigenin | Inhibition of activity. | mdpi.com |

| NF-κB | Apigenin | Inhibition of activity and signaling. | mdpi.com |

| ERK/MAPK | General Flavonoids | Modulation is a key mechanism for anticancer effects. | mdpi.comresearchgate.net |

DNA Cleavage Activity in the Presence of Copper Ions

Beyond its biological effects within cells, this compound exhibits interesting chemical properties. Specifically, it has been implicated in DNA cleavage, particularly in the presence of copper ions (Cu(II)). scialert.net This activity is a characteristic shared by several flavonoids and their metal complexes. researchgate.netmdpi.com

The process often involves the formation of a complex between the flavonoid and the copper ion. scialert.net This complex can then interact with DNA. In the presence of a reducing agent like ascorbate, the copper(II) in the complex can be reduced to copper(I), which then participates in a Fenton-type reaction to produce reactive oxygen species (ROS), such as hydroxyl radicals. scialert.netmdpi.com These highly reactive species can then cause strand scission in the DNA molecule. mdpi.comnih.gov Studies on the related flavonoid quercetin (B1663063) have shown that it can either protect or promote DNA damage in the presence of copper ions, depending on the ion concentration. scialert.net This suggests a complex interaction where the flavonoid-copper complex can bind to DNA, potentially through intercalation, and induce cleavage. scialert.net

Mechanisms of Action and Molecular Interactions of 7,3 ,4 Trihydroxyflavone

Receptor Binding and Agonism/Antagonism

While research has identified certain flavone (B191248) derivatives as potent agonists of the Tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF), the direct interaction of 7,3',4'-Trihydroxyflavone with the TrkB receptor is an area of ongoing investigation. Studies have highlighted that other trihydroxyflavone isomers, such as 7,8,3'-Trihydroxyflavone (7,8,3'-THF), act as potent small molecule TrkB receptor agonists. nih.goviiab.mewikipedia.org This agonistic activity is noted to be more potent than that of 7,8-dihydroxyflavone (B1666355) (7,8-DHF), suggesting that the presence of a 3'-hydroxyl group on the B-ring enhances TrkB agonism. iiab.mewikipedia.org For instance, 7,8,3'-THF has demonstrated neuroprotective effects in mice that are dependent on TrkB activation. nih.goviiab.me Systemic treatment with 7,8,3'-THF has been shown to protect photoreceptor function in mouse models of retinal degeneration, an effect accompanied by the activation of TrkB and its downstream signaling target, AKT. arvojournals.org While these findings on related compounds are promising, further research is required to definitively characterize the specific agonistic or antagonistic effects of this compound on the TrkB receptor.

This compound has been shown to interact with and inhibit cellular-Src (c-Src) tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in various cellular signal transduction pathways. nih.gov This interaction is significant as elevated c-Src activity is linked to cancer progression. wikipedia.org The binding of this compound to c-Src is thought to occur through shape recognition, with the three-ring structure of the flavone being similar to that of ATP. nih.gov Research has determined the half-maximal inhibitory concentration (IC50) for the binding of this compound to c-Src to be 20.9 µM. nih.gov This inhibitory action on c-Src suggests a role for the compound in modulating cellular signaling pathways involved in inflammatory responses and cancer.

Interaction with TrkB Receptor (e.g., as an agonist)

Enzyme Inhibition and Modulation

This compound exhibits inhibitory activity against cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. caymanchem.com Studies have reported an IC50 value of 36.7 µM for the inhibition of COX-1 by this flavone. caymanchem.com This finding points to the anti-inflammatory potential of this compound.

The broader enzymatic interactions of this compound are an area of active research. Flavonoids, as a class of compounds, have been reported to be inhibitors of phospholipase A2. wur.nl For example, the flavonoid hispidulin (B1673257) has been shown to modulate the pharmacological effects of secretory phospholipase A2 (sPLA2). mdpi.com

Furthermore, flavonoids are known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibitory activity is influenced by the structure of the flavonoid, with the number of hydroxyl groups on the B-ring being positively correlated with inhibitory potential. nih.gov While specific studies on this compound's direct inhibition of α-glucosidase are emerging, research on the related compound 3,7,4'-trihydroxyflavone (B192584) indicates it possesses inhibitory activity against α-glucosidase, being more potent than the drug acarbose. researchgate.net

Cyclooxygenase (COX-1) Inhibition

Cellular Signaling Pathway Modulation

This compound has been demonstrated to modulate several key cellular signaling pathways, contributing to its observed biological effects. One of the significant pathways influenced by this compound is the JAK-STAT signaling pathway. nih.gov By binding to and inhibiting c-Src, this compound can interfere with the c-Src-mediated dimerization of STAT proteins, a critical step in this pathway. nih.gov

In addition to the JAK-STAT pathway, research indicates that this compound also exerts its anti-inflammatory effects through the IL-17 and TNF signaling pathways. nih.gov In studies using macrophage models, this flavone was found to suppress the overexpression of pro-inflammatory biomarkers. nih.gov

Furthermore, the related isoflavone, 7,3',4'-trihydroxyisoflavone, has been shown to regulate the cholinergic system and the BDNF signaling pathway, leading to improved cognitive function in mice. nih.gov This includes the upregulation of brain-derived neurotrophic factor (BDNF), postsynaptic density protein-95 (PSD-95), and synaptophysin, as well as the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding (CREB). nih.gov These findings suggest that flavones with a similar hydroxylation pattern can have profound effects on crucial neuronal signaling cascades.

NF-κB and MAPK Pathways

The anti-inflammatory effects of this compound are linked to its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Research indicates that while the compound may not directly suppress the phosphorylation of key upstream mediators in these pathways, such as p65, p38, JNK, and ERK, it influences the expression of downstream genes. nih.gov For instance, it has been noted to downregulate the transcription of fosb, a subunit of the AP-1 transcription factor, which is involved in the IL-17 pathway and linked to MAPK signaling. nih.gov

In specific cellular contexts, this compound has demonstrated a more direct inhibitory effect. In neuronal apoptosis models, it is noted for suppressing the activation of NF-κB. Furthermore, the compound has been shown to attenuate the RANKL-induced activation of p38 MAPK, a key kinase in the MAPK cascade involved in osteoclast differentiation. nih.govchemfaces.com This suggests that the compound's interaction with these pathways can be context-dependent, primarily affecting downstream inflammatory gene expression or targeting specific pathway components like p38 MAPK in certain biological processes. nih.govnih.gov

JAK-STAT and IL-17 Pathways

A distinctive feature of this compound's anti-inflammatory action is its unique modulation of the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway. nih.gov Transcriptomic analysis has revealed that this flavone, unlike some of its structural isomers, specifically downregulates the transcription of Stat5, indicating that the JAK-STAT pathway is a key mechanism of its function. nih.gov This pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, leading to gene expression involved in immunity and inflammation. nih.gov

In addition to the JAK-STAT pathway, this compound also exerts its anti-inflammatory effects through the Interleukin-17 (IL-17) signaling pathway. nih.govresearchgate.netresearchgate.net The IL-17 pathway is a major driver of inflammation in various diseases. nih.gov By suppressing genes downstream of IL-17 and TNF signaling, the compound helps to reduce the secretion of cytokines, chemokines, and other pro-inflammatory mediators. nih.govresearchgate.net

PI3K/AKT/MTOR and ERK/MAPK Pathways

The influence of this compound on the PI3K/AKT/mTOR pathway is not extensively documented in current research. While related flavonoids are known to heavily interact with this central signaling hub that governs cell growth, proliferation, and survival, specific data on this compound's direct modulation of PI3K, AKT, or mTOR is limited. mdpi.commdpi.comnih.gov

However, its interaction with the ERK/MAPK pathway is more defined. The Extracellular signal-regulated kinase (ERK) is a key component of the MAPK signaling cascade. As mentioned previously, studies on osteoclastogenesis show that this compound can attenuate the activation of p38 MAPK, another critical branch of the MAPK family. nih.gov While research has shown that the phosphorylation of ERK itself may not be significantly suppressed in some models, the compound's ability to inhibit other MAPK members like p38 highlights its targeted intervention in this broader signaling network. nih.govnih.gov

NFATc1 Pathway in Osteoclastogenesis

This compound has been identified as a potent inhibitor of osteoclastogenesis, the process of bone resorption, primarily by targeting the Nuclear Factor of Activated T-cells c1 (NFATc1) pathway. nih.govchemfaces.com NFATc1 is considered the master transcription factor for osteoclast differentiation. nih.govthno.org

Research demonstrates that this compound markedly inhibits the expression of NFATc1 induced by the Receptor Activator of Nuclear Factor kappa B Ligand (RANKL). nih.govchemfaces.com By suppressing NFATc1, the flavone consequently reduces the mRNA expression of key osteoclastic marker genes that are regulated by NFATc1. nih.govcaymanchem.com This leads to a decrease in the bone resorption activity of osteoclasts. nih.govchemfaces.com

Table 1: Effect of this compound on Osteoclast Marker Genes

| Gene Target | Protein Product | Function in Osteoclasts | Effect of this compound | Reference |

|---|---|---|---|---|

| NFATc1 | Nuclear factor of activated T-cells c1 | Master transcription factor for osteoclast differentiation | Inhibits RANKL-induced expression | nih.gov, chemfaces.com |

| CTR (Calcr) | Calcitonin Receptor | Marker of mature osteoclasts | Reduces mRNA expression | caymanchem.com, nih.gov |

| Cathepsin K (Ctsk) | Cathepsin K | Major protease responsible for degrading bone matrix | Reduces mRNA expression | caymanchem.com, nih.gov |

| Atp6v0d2 | V-ATPase V0 subunit d2 | Essential for bone resorption by acidifying the resorption lacuna | Reduces mRNA expression | caymanchem.com, nih.gov |

| Dcstamp | Dendritic cell-specific transmembrane protein | Critical for the fusion of mononuclear osteoclast precursors | Reduces mRNA expression | caymanchem.com, nih.gov |

| Blimp1 (Prdm1) | B lymphocyte-induced maturation protein-1 | Repressor of negative regulators of NFATc1 | Attenuates RANKL-induced expression | nih.gov |

Interaction with Reactive Oxygen and Nitrogen Species

This compound exhibits significant antioxidant activity through both direct and indirect mechanisms, playing a crucial role in mitigating cellular damage caused by oxidative and nitrosative stress.

Direct Scavenging Mechanisms

The compound is an effective direct scavenger of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). caymanchem.com This potent radical-scavenging ability is largely attributed to the catechol (3',4'-dihydroxy) moiety in its B-ring, which can readily donate a hydrogen atom to stabilize free radicals. nih.govirb.hr

It has demonstrated efficacy in scavenging stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and highly reactive species such as peroxynitrite. caymanchem.com The antioxidant capacity of this compound has been quantified in various cell-free and cellular assays, as detailed in the table below. nih.govcaymanchem.com

Table 2: Radical Scavenging Activity of this compound

| Assay | Radical/Species | System | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| DPPH Scavenging | 2,2-diphenyl-1-picrylhydrazyl | Cell-free | 2.2 | caymanchem.com |

| Peroxynitrite Scavenging | Peroxynitrite (ONOO⁻) | Cell-free | 5.78 | caymanchem.com |

| Cellular ROS Scavenging | Reactive Oxygen Species | RAW264.7 Macrophages | 2.71 | nih.gov |

| Total ROS Reduction | Reactive Oxygen Species | Rat Kidney Homogenates | 3.9 | caymanchem.com |

Modulation of Endogenous Antioxidant Systems

Beyond directly neutralizing radicals, flavonoids can also exert antioxidant effects by modulating the body's own defense systems. nih.gov This often involves the activation of signaling pathways, such as the Keap1/Nrf2/ARE pathway, which upregulates the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). uchile.cl

For this compound, studies have shown its ability to significantly reduce total reactive oxygen species levels within cells and tissue homogenates. nih.govcaymanchem.com Treatment with the compound resulted in a recovery of cell viability to over 80% in cells under oxidative stress induced by tert-butyl hydroperoxide. While this strongly implies an interaction with and bolstering of the endogenous antioxidant network, specific studies detailing the direct upregulation of enzymes like SOD or CAT by this compound are not extensively covered in the reviewed literature. The observed reduction in cellular ROS is a cumulative effect of its direct scavenging actions and likely, though less defined, its influence on these endogenous protective systems. nih.govcaymanchem.com

Protein Interactions and Conformational Changes (e.g., α-synuclein, amyloid β)

The interaction of this compound with proteins central to neurodegenerative diseases, such as amyloid β (Aβ), has been a subject of scientific investigation. The aggregation of Aβ peptides into toxic oligomers and insoluble fibrils is a key pathological hallmark of Alzheimer's disease. researchgate.net These aggregation processes involve significant conformational changes, where the protein misfolds and self-assembles into β-sheet-rich structures. acs.org

Research has indicated that this compound can inhibit the formation of toxic aggregates of the amyloid β protein. researchgate.net This suggests a direct interaction with Aβ monomers or early-stage oligomers, interfering with the conformational changes necessary for fibril formation. While the precise molecular mechanism is not fully elucidated, flavonoids, in general, are known to interact with the β-sheet structures of amyloid proteins through non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, thereby stabilizing non-toxic conformations or redirecting aggregation pathways. acs.org Studies on structurally similar flavonoids have shown that the hydroxyl groups on the B-ring are crucial for this anti-amyloidogenic activity. nih.gov For instance, a comparative study of fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) and its analogues revealed that the 7-hydroxyl group, present in this compound, is not essential for the inhibition of Aβ fibril formation. nih.gov

Information regarding the specific interaction of this compound with α-synuclein is less direct. α-Synuclein is an intrinsically disordered protein whose aggregation into Lewy bodies is a characteristic of Parkinson's disease and other synucleinopathies. nih.gov This aggregation involves a conformational transition from a soluble, monomeric state to β-sheet-rich oligomers and fibrils. While direct studies on this compound are limited, research on the isomeric compound 2′,3′,4′-trihydroxyflavone has shown it effectively inhibits α-synuclein fibril elongation and promotes the formation of oligomers. acs.orgnih.gov This interaction was also found to reduce the exposed hydrophobicity of α-synuclein fibrils and restore the monomer's conformation to a non-aggregation-prone state. acs.orgnih.gov These findings on a closely related isomer suggest that this compound might also modulate α-synuclein aggregation, although specific experimental verification is required.

Influence on Gene Expression (e.g., osteoclastic marker genes)

This compound has demonstrated significant effects on the expression of genes involved in osteoclastogenesis, the process of osteoclast differentiation and formation. Osteoclasts are cells responsible for bone resorption, and their excessive activity contributes to bone-lytic diseases like osteoporosis. The differentiation of osteoclasts is primarily driven by the receptor activator of nuclear factor kappa B ligand (RANKL). nih.gov

Studies have shown that this compound markedly inhibits RANKL-induced osteoclast differentiation from mouse bone marrow-derived macrophages (BMMs). nih.govtargetmol.com This inhibitory effect is mediated through the downregulation of key transcription factors and osteoclastic marker genes. A primary target is the nuclear factor of activated T cells c1 (NFATc1), which is a master transcription factor for osteoclast differentiation. nih.govnih.gov this compound has been found to inhibit the RANKL-induced expression of NFATc1. nih.gov

Furthermore, the compound reduces the mRNA expression levels of several critical osteoclastic marker genes that are downstream of NFATc1. nih.govbertin-bioreagent.com These genes encode proteins essential for the function and identity of mature osteoclasts. The inhibitory action of this compound on these genes effectively suppresses the bone resorption activity of osteoclasts. nih.gov

The table below summarizes the research findings on the influence of this compound on the expression of specific osteoclastic marker genes.

| Gene Symbol | Gene Name | Effect of this compound | Reference |

|---|---|---|---|

| Nfatc1 | Nuclear factor of activated T-cells, cytoplasmic 1 | Inhibited RANKL-induced expression | nih.gov |

| Ctsk | Cathepsin K | Decreased mRNA expression | nih.govbertin-bioreagent.com |

| Atp6v0d2 | V-type proton ATPase V0 subunit d2 | Decreased mRNA expression | nih.govbertin-bioreagent.com |

| Dcstamp | Dendritic cell-specific transmembrane protein | Decreased mRNA expression | nih.govbertin-bioreagent.com |

| Calcr | Calcitonin receptor | Decreased mRNA expression | nih.govbertin-bioreagent.com |

Pre Clinical Research Models and in Vivo Studies

In Vitro Cellular Models

Macrophage Models (e.g., RAW264.7, 2D and 3D cultures)

The murine macrophage cell line, RAW264.7, has been a key model for elucidating the anti-inflammatory and antioxidant properties of 7,3',4'-Trihydroxyflavone. Studies have been conducted in both traditional two-dimensional (2D) and more physiologically relevant three-dimensional (3D) culture systems. nih.govmdpi.com

In both 2D and 3D RAW264.7 macrophage models, this compound demonstrated significant anti-inflammatory and cellular antioxidant activities. nih.gov It effectively suppressed the overexpression of pro-inflammatory biomarkers. nih.gov The compound exhibited a dose-dependent inhibition of nitric oxide (NO) production, with IC₅₀ values of 26.7 µM in 2D cultures and 48.6 µM in 3D cultures. nih.gov Furthermore, it downregulated the gene expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in a dose-dependent manner in both models. nih.gov

Mechanistically, RNA-sequencing results indicated that this compound exerts its anti-inflammatory effects through the IL-17, TNF, and JAK-STAT signaling pathways. nih.gov The compound also demonstrated a strong reactive oxygen species (ROS) scavenging capacity, with an IC₅₀ of 2.71 µM. nih.gov

Table 1: Research Findings in Macrophage Models

| Cell Line | Culture Type | Key Findings | Reported Mechanisms of Action |

|---|

Human Lung Fibroblast Cell Lines (e.g., MRC-5)

The cytotoxic effects of this compound and its derivatives have been evaluated in the MRC-5 human lung fibroblast cell line to assess their impact on healthy, non-cancerous cells. mdpi.comsciforum.netresearchgate.netsciforum.net In one study, MRC-5 cells were incubated with various concentrations of flavonoids hydroxylated at the C-7, C-3′, and C-4′ positions for 48 hours. mdpi.comsciforum.net The inhibition of cell viability and growth was then measured. mdpi.comresearchgate.netsciforum.net

Results indicated that the substitution pattern on the flavonoid backbone influences cytotoxicity. mdpi.com Specifically, the presence of additional hydroxy groups at certain positions was associated with lower cytotoxicity at specific concentrations. mdpi.comsciforum.net While detailed IC₅₀ values for this compound itself were not the focus of the abstract, the study highlighted the importance of evaluating the effects of such compounds on non-cancerous cell lines to identify those with lower toxicity. mdpi.comsciforum.net

Table 2: Research Findings in Human Lung Fibroblast Cell Lines

| Cell Line | Duration of Incubation | Key Findings |

|---|

Cancer Cell Lines (e.g., MCF-7, HepG2)

The anti-cancer potential of this compound has been investigated in human cancer cell lines, including the MCF-7 breast cancer cell line and the HepG2 hepatocellular carcinoma cell line. semanticscholar.orgresearchgate.net One study evaluated the anti-proliferative activity of a series of trihydroxyflavones against MCF-7, A549 (lung cancer), and U87 (glioblastoma) cell lines. mdpi.com The majority of the tested compounds, including those with a 3',4'-dihydroxy configuration, demonstrated the ability to inhibit cancer cell growth, particularly against the MCF-7 cell line. mdpi.com

In a separate investigation, the anti-cancer effects of 7-hydroxyflavone (B191518) and its derivatives, including this compound, were tested against the MCF-7 cell line using an MTT assay. semanticscholar.org The study reported that these flavones showed significant activity. semanticscholar.org Molecular docking studies suggested an interaction between this compound and the protein survivin, with a docking score of -7.7. semanticscholar.org Another study noted that a related compound, 7,3',4'-trihydroxy-3,8-dimethoxyflavone, exhibited cytotoxic activity against human cancer cell lines. ebi.ac.uk

Table 3: Research Findings in Cancer Cell Lines

| Cell Line | Assay | Key Findings | Reported Mechanisms of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | MTT Assay | - Showed significant anti-proliferative activity. semanticscholar.orgmdpi.com | - Molecular docking suggests interaction with survivin. semanticscholar.org |

| HepG2 (Hepatocellular Carcinoma) | Not specified | - Related trihydroxyflavone derivatives have been tested for cytotoxicity. researchgate.net | Not specified |

Mouse Bone Marrow-Derived Macrophages (BMDMs)

Research using mouse bone marrow-derived macrophages (BMDMs) has focused on the role of this compound in osteoclastogenesis, the process of bone resorption. caymanchem.comtargetmol.comchemfaces.comtargetmol.com Studies have shown that this compound can markedly inhibit the differentiation of BMDMs into osteoclasts, a process induced by the receptor activator of nuclear factor kappa B ligand (RANKL). caymanchem.comchemfaces.comtargetmol.com

This compound was found to reduce the mRNA expression of several key osteoclastic marker genes, including the calcitonin receptor, cathepsin K, V-ATPase V0 subunit d2 (Atp6v0d2), and dendritic cell-specific transmembrane protein (Dcstamp). caymanchem.comchemfaces.com Furthermore, it was observed to decrease the bone resorption activity of osteoclasts on dentin slices. chemfaces.com The inhibitory mechanism involves the attenuation of RANKL-induced activation of p38 mitogen-activated protein kinase (MAPK) and the suppression of the expression of nuclear factor of activated T cells c1 (NFATc1), a critical transcription factor for osteoclast differentiation. chemfaces.com

Table 4: Research Findings in Mouse Bone Marrow-Derived Macrophages

| Cell Model | Key Findings | Reported Mechanisms of Action |

|---|

Neuronal Cell Models (e.g., PC12 cells, spiral ganglion neurons)

The neuroprotective effects of trihydroxyflavone derivatives have been explored in various neuronal cell models. In PC12 cells, a common model for neuronal-like cells, various polyphenols, including flavonoids, have been shown to enhance neurotrophin-mediated neurite outgrowth and protect against cytotoxicity. nih.govdovepress.com For instance, luteolin (B72000) (3′,4′,5,7-tetrahydroxyflavone) has been shown to attenuate serum withdrawal-induced cytotoxicity in PC12 cells. dovepress.com While direct studies on this compound in PC12 cells are not detailed in the provided context, the broader class of related flavonoids demonstrates neuroprotective potential in this model. nih.gov

A closely related compound, 7,8,3'-trihydroxyflavone, has been identified as a potent small-molecule agonist of the TrkB receptor, the main receptor for brain-derived neurotrophic factor (BDNF). nih.govjneurosci.orgiiab.menih.govwikipedia.org In organotypic cultures of spiral ganglion neurons (SGNs), this compound promoted SGN survival with high potency. nih.govjneurosci.org Its protective effects were shown to be dependent on TrkB activation. nih.govjneurosci.org

Table 5: Research Findings in Neuronal Cell Models

| Cell Model | Compound Studied | Key Findings | Reported Mechanisms of Action |

|---|

Human Neutrophils

The anti-inflammatory properties of flavonoids have also been investigated in human neutrophils. While direct studies on this compound are not specified, research on a structurally similar compound, 3,7,4'-Trihydroxyflavone (B192584), provides some insights. This compound was shown to inhibit the production of leukotriene B4 (LTB4) in human neutrophils. medchemexpress.com It also demonstrated the ability to scavenge various reactive oxygen and nitrogen species in phorbol (B1677699) 12-myristate 13-acetate-treated neutrophils, with IC₅₀ values of 24.7 µM for luminol, 6.9 µM for Amplex red, and 12.1 µM for APF. medchemexpress.com

Table 6: Research Findings in Human Neutrophils

| Cell Model | Compound Studied | Key Findings |

|---|

In Vivo Animal Models

Cognitive Deficit Models (e.g., scopolamine-induced memory deficit in mice)

Scopolamine, a muscarinic receptor antagonist, is commonly used to induce temporary memory impairment in animal models, mimicking aspects of dementia and Alzheimer's disease. Research has shown that 7,3',4'-Trihydroxyisoflavone (a structurally related isoflavonoid) can effectively counteract these deficits. In studies using Y-maze and passive avoidance tests, mice treated with this compound showed significant improvements in memory function. nih.govresearchgate.net Specifically, administration of 7,3',4'-Trihydroxyisoflavone was found to ameliorate memory impairments induced by scopolamine. nih.govresearchgate.net

The mechanisms underlying these cognitive-enhancing effects appear to be linked to the cholinergic system and the brain-derived neurotrophic factor (BDNF) signaling pathway. nih.govresearchgate.net Biochemical analyses of the hippocampus in these animal models revealed that the compound could restore scopolamine-induced cholinergic impairments. nih.govresearchgate.net Furthermore, it led to a significant increase in the levels of BDNF, postsynaptic density protein-95 (PSD-95), and synaptophysin, all of which are crucial for synaptic plasticity and memory formation. nih.gov The phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) was also enhanced, further supporting the role of this compound in promoting cognitive function. nih.govresearchgate.net A study on 3',4',7-trihydroxyflavone (THF) also demonstrated its ability to restore memory in a scopolamine-induced memory deficit mouse model by activating the CREB-BDNF axis. nih.gov

Table 1: Effects of this compound Analogs on Cognitive Deficit Models

Neuroprotective Models (e.g., protection of spiral ganglion neurons in mice)

The neuroprotective properties of this compound and its analogs have been investigated, particularly in the context of hearing loss. Sensorineural hearing loss often involves the degeneration of spiral ganglion neurons (SGNs). nih.govnih.gov Studies have shown that 7,8,3'-Trihydroxyflavone (7,8,3'-THF), a small molecule agonist of the tyrosine receptor kinase B (TrkB), can promote the survival of SGNs both in vitro and in vivo. nih.govnih.govjneurosci.org

In a genetic mouse model of SGN degeneration (conditional connexin26-null mice), the application of 7,8,3'-THF significantly rescued SGNs from degeneration. nih.govjneurosci.org The protective effect was found to be dependent on the TrkB receptor, as blocking this receptor negated the neuroprotective effects of the compound. nih.gov Furthermore, the surviving SGNs were shown to be functional. nih.govjneurosci.org These findings suggest that 7,8,3'-THF is a promising agent for protecting SGNs and potentially mitigating hearing loss. nih.govnih.govjneurosci.org Another study investigated the effect of 7,8,3'-Trihydroxyflavone (THF) on retinal ganglion cells (RGCs) in a rat model of ocular hypertension, demonstrating its ability to promote neurite regeneration. nih.gov

Table 2: Neuroprotective Effects of this compound Analogs

Cancer Models (e.g., prostate cancer mouse models)

The potential of flavonoids in cancer therapy is an active area of research. While direct in vivo studies on this compound in prostate cancer mouse models are limited in the provided search results, research on structurally similar flavonoids provides valuable insights. For instance, 3,5,7-trihydroxyflavone (THF) has been shown to inhibit the growth of prostate cancer cells and reduce tumor growth in a mouse Ehrlich Ascites Carcinoma (EAC) model. nih.gov The anticancer effect was associated with the induction of reactive oxygen species (ROS)-mediated apoptosis. nih.gov Another related flavonoid, Apigenin (B1666066) (4′,5,7-Trihydroxyflavone), has demonstrated the ability to trigger apoptosis in prostate cancer cells and reduce the expression of proteins involved in cancer progression in a prostate cancer mouse model. mdpi.com These findings suggest that flavones with similar structures to 7,3',4'-THF may possess anticancer properties that warrant further investigation in relevant in vivo models.

Table 3: Anti-Cancer Effects of Related Flavonoids in Animal Models

Oxidative Stress and Inflammation Models

Oxidative stress and inflammation are implicated in a wide range of diseases. Research has demonstrated the antioxidant and anti-inflammatory properties of this compound and its analogs in various models. In a rat model of ocular hypertension, 7,8,3'-Trihydroxyflavone (THF) was found to ameliorate oxidative stress in the retina by reducing caspase-3 activity and malondialdehyde (MDA) levels, while increasing glutathione (B108866) peroxidase expression. nih.gov

Furthermore, in vitro studies using RAW264.7 macrophage models have shown that this compound (referred to as 7,3',4'-HOFL) exhibits significant anti-inflammatory and cellular antioxidant activities. nih.gov It was found to suppress the overexpression of pro-inflammatory biomarkers. nih.gov The anti-inflammatory effects are believed to be mediated through signaling pathways such as the IL-17, TNF, and JAK-STAT pathways. nih.govresearchgate.net Another study highlighted the in vivo antioxidative potential of a derivative, 5,7,4'-trihydroxyflavone-7-O-(6''-O-[E]-coumaroyl)-β-glucopyranoside (TFGN), in a diabetic rat model by reducing plasma malondialdehyde (MDA) levels. academicjournals.org

Table 4: Effects of this compound and Analogs on Oxidative Stress and Inflammation Models

Pharmacokinetics and Bioavailability Considerations for 7,3 ,4 Trihydroxyflavone

Absorption Mechanisms

The absorption of flavonoids, including 7,3',4'-trihydroxyflavone, is a multifaceted process that can occur in both the small intestine and the colon. While specific data on the absorption mechanisms of this compound are not extensively detailed in the available literature, general principles of flavonoid pharmacokinetics provide a likely framework.

Flavonoids can be absorbed via passive diffusion, a process driven by a concentration gradient across the intestinal membrane. wur.nl The structural characteristics of the flavonoid, such as its lipophilicity and molecular size, influence the rate of this passive transport. wur.nl Some flavonoids may also utilize carrier-mediated transport systems. For instance, the sodium-glucose cotransporter 1 (SGLT1) has been implicated in the absorption of certain flavonoid glucosides, although this compound typically exists as an aglycone (without a sugar moiety). wur.nl

Metabolic Transformations

Once absorbed, this compound undergoes extensive metabolic transformations, primarily in the liver and intestines. These modifications are crucial as they can alter the compound's biological activity and facilitate its excretion. Key metabolic pathways include the formation of quinones and their adducts, as well as O-methylation. capes.gov.brkarger.com

Quinone/Quinone Methide Formation and Glutathionyl Adducts